Methyl 5-bromo-2,2-dimethylpentanoate

Descripción general

Descripción

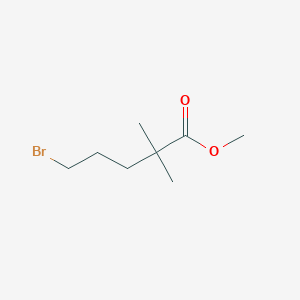

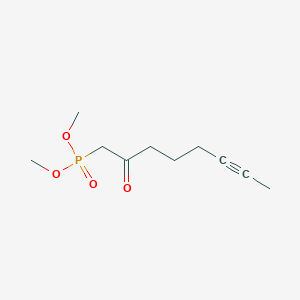

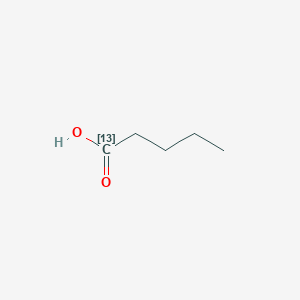

Methyl 5-bromo-2,2-dimethylpentanoate is a chemical compound with the molecular formula C8H15BrO2 . It has a molecular weight of 223.11 . The IUPAC name for this compound is also this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a pentanoate backbone with two methyl groups attached to the second carbon atom and a bromo group attached to the fifth carbon atom . The compound also contains a methyl ester functional group .Aplicaciones Científicas De Investigación

Synthetic Pathways

Methyl 5-bromo-2,2-dimethylpentanoate serves as a pivotal intermediate in various synthetic routes aimed at crafting complex molecular structures. For example, its utilization in the synthesis of 2-Bromo-6-methoxynaphthalene, an essential intermediate for developing non-steroidal anti-inflammatory agents like nabumetone and naproxen, demonstrates its critical role in pharmaceutical chemistry. The quest for environmentally benign methylating agents underscores the significance of such compounds in reducing the toxicological and carcinogenic risks associated with traditional reagents like dimethyl sulfate and methyl iodide, thus promoting safer and more sustainable chemical processes (Xu & He, 2010).

Analytical and Structural Characterization

The detailed analytical and structural characterization of compounds analogous to this compound, such as methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA), highlights the compound's relevance in forensic and clinical research. Comprehensive studies employing techniques like gas chromatography–mass spectrometry (GC–MS) and high-resolution liquid chromatography–mass spectrometry (LC–MS) provide insights into the molecular geometry and infrared absorption bands, thereby facilitating the identification of novel synthetic cannabinoids (Dybowski et al., 2021).

Coupling Reactions

This compound's potential extends into the domain of coupling reactions, as exemplified by its role in the synthesis of complex peptides. The development of novel reagents for coupling N-methylated amino acids showcases the compound's utility in peptide synthesis, offering high yields and reduced epimerization risks, thus broadening the horizons for pharmaceutical and biochemical research (Coste et al., 1990).

Pheromone Synthesis

In the field of entomology, this compound finds application in the synthesis of pheromones, such as the sex pheromone components of the male Galleria mellonella. The precise synthesis of stereoisomers and the determination of their purity via derivatization-HPLC analysis exemplify the compound's significance in elucidating insect behavior and developing environmentally friendly pest control strategies (Mori & Akasaka, 2015).

Mecanismo De Acción

Target of Action

The primary targets of Methyl 5-bromo-2,2-dimethylpentanoate are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within biological systems .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors can include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting.

Propiedades

IUPAC Name |

methyl 5-bromo-2,2-dimethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-8(2,5-4-6-9)7(10)11-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYOMMYVUVXSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70516507 | |

| Record name | Methyl 5-bromo-2,2-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79520-52-8 | |

| Record name | Methyl 5-bromo-2,2-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,7a,8,9,10,11-Octahydro-4H-benzo[ef]heptalene](/img/structure/B1625445.png)